Buscopan

Catalog No.
S14542460
CAS No.
M.F
C21H30BrNO4
M. Wt
440.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Buscopan

Product Name

Buscopan

IUPAC Name

(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;bromide

Molecular Formula

C21H30BrNO4

Molecular Weight

440.4 g/mol

InChI

InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1

InChI Key

HOZOZZFCZRXYEK-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]

Antimuscarinic quaternary ammonium derivative of scopolamine used to treat cramps in gastrointestinal, urinary, uterine, and biliary tracts, and to facilitate radiologic visualization of the gastrointestinal tract.

Buscopan, known chemically as N-butylscopolammonium bromide, is an antispasmodic and anticholinergic medication primarily used to relieve spasms in the gastrointestinal, biliary, and genitourinary tracts. It is a quaternary ammonium compound that does not penetrate the central nervous system, thus minimizing central anticholinergic side effects. The drug is available in various forms, including tablets and injectable solutions, with typical dosages being 10 mg in tablet form and 20 mg per mL in injectable form .

The primary chemical reaction involving Buscopan is hydrolytic cleavage of the ester bond during metabolism. This reaction leads to the formation of metabolites that are largely inactive concerning muscarinic receptor binding. The elimination of Buscopan occurs mainly through feces (approximately 69.7%) and urine (around 4.4%) . The drug's half-life ranges from 1 to 5 hours, depending on the route of administration .

Buscopan exerts its biological effects by binding to muscarinic M3 receptors located in the smooth muscles of the gastrointestinal tract. This binding inhibits acetylcholine from activating these receptors, which results in reduced muscle contractions and alleviation of spasms. The peripheral anticholinergic activity is attributed to its ganglion-blocking effects within the visceral wall . Importantly, due to its quaternary structure, Buscopan does not cross the blood-brain barrier, which limits central nervous system side effects .

The synthesis of Buscopan involves several steps starting from scopolamine or its derivatives. The process typically includes:

  • Formation of the Quaternary Ammonium Compound: This is achieved through alkylation reactions where a butyl group is introduced.
  • Purification and Crystallization: The resultant compound is purified using techniques such as recrystallization to obtain N-butylscopolammonium bromide in a pure form.
  • Characterization: Various spectroscopic methods (e.g., nuclear magnetic resonance and mass spectrometry) are employed to confirm the structure and purity of the synthesized compound .

Buscopan is primarily used for:

  • Relief of Abdominal Pain: It effectively alleviates pain associated with gastrointestinal spasms.
  • Management of Colic: Particularly in veterinary medicine, it is used to treat colic in horses.
  • Preoperative Use: It may be administered before surgical procedures to reduce smooth muscle spasms .

Buscopan can interact with various medications due to its anticholinergic properties. Notable interactions include:

  • Enhanced Effects: Co-administration with other anticholinergics or tricyclic antidepressants may intensify anticholinergic side effects.
  • Diminished Effects: Concurrent use with dopamine antagonists like metoclopramide can reduce the effectiveness of both drugs on gastrointestinal motility.
  • Cardiovascular Effects: The tachycardic effects may be amplified when used alongside beta-adrenergic agents .

Buscopan shares similarities with several other anticholinergic compounds, including:

Compound NameChemical StructureUnique Features
AtropineC17H23NO3Crosses blood-brain barrier; CNS effects
HyoscyamineC17H21NO3Naturally occurring; found in plants
Ipratropium bromideC20H30BrNPrimarily used as a bronchodilator; less potent on GI tract
TiotropiumC19H22N2O4SLong-acting; used for respiratory conditions
Propantheline bromideC18H24BrNUsed for bladder spasms; less selective

Buscopan's uniqueness lies in its targeted action on peripheral muscarinic receptors without affecting central nervous system pathways, making it particularly effective for gastrointestinal issues without significant CNS side effects .

Origins in Alkaloid Research and Early Isolation Techniques

The story of Buscopan begins with the broader exploration of tropane alkaloids, a class of bioactive compounds found in plants of the Solanaceae family. Ancient civilizations utilized plants like Atropa belladonna (deadly nightshade), Datura stramonium (Jimson weed), and Hyoscyamus niger (henbane) for their psychoactive and medicinal properties, though their alkaloid constituents remained unidentified for centuries. The isolation of scopolamine, the precursor to Buscopan, marked a turning point in alkaloid chemistry.

In 1880, German chemist Albert Ladenburg successfully isolated scopolamine from Scopolia carniolica, a plant named after 18th-century naturalist Giovanni Antonio Scopoli. Ladenburg’s work built upon earlier advances in alkaloid extraction, including the purification of atropine from belladonna. Early isolation techniques relied on solvent-based extraction and crystallization, which allowed researchers to separate scopolamine from other tropane alkaloids like hyoscyamine. These methods laid the groundwork for understanding the structural and pharmacological differences between related compounds.

The anticholinergic properties of scopolamine were recognized by the late 19th century, leading to its use in experimental anesthesia and obstetrics. However, its potent central nervous system (CNS) effects and narrow therapeutic window limited clinical utility. This spurred interest in modifying the scopolamine molecule to enhance peripheral activity while minimizing CNS penetration.

Transition from Natural Scopolamine to Synthetic Derivatives

The synthesis of hyoscine-N-butylbromide in the mid-20th century addressed key limitations of natural scopolamine. By introducing a quaternary ammonium group (butylbromide) to the scopolamine molecule, chemists reduced its lipid solubility, thereby restricting its ability to cross the blood-brain barrier. This structural modification marked a shift from plant-derived alkaloids to semi-synthetic derivatives with improved safety profiles.

Table 1: Key Differences Between Natural Scopolamine and Hyoscine-N-Butylbromide

PropertyNatural ScopolamineHyoscine-N-Butylbromide
Lipid SolubilityHighLow
CNS PenetrationSignificantMinimal
Primary UseMotion sickness, anesthesiaGastrointestinal antispasmodic
Synthesis MethodPlant extractionSemi-synthetic modification

The butylbromide derivative retained scopolamine’s affinity for muscarinic receptors but localized its action to peripheral tissues, particularly smooth muscle in the gastrointestinal and biliary tracts. This innovation aligned with mid-20th-century efforts to develop targeted antispasmodics without the delirium or cognitive impairment associated with earlier alkaloids.

Key Milestones in Antispasmodic Drug Development (1951–Present)

The introduction of Buscopan in 1951 by Boehringer Ingelheim marked the first clinical application of hyoscine-N-butylbromide. Its approval coincided with growing demand for non-opioid analgesics to treat visceral spasms. Over subsequent decades, research expanded its indications to include biliary colic, irritable bowel syndrome, and dysmenorrhea.

Table 2: Milestones in Antispasmodic Drug Development

YearMilestoneSignificance
1951Commercial launch of BuscopanFirst synthetic antispasmodic derived from scopolamine
2008Identification of pyrolysis-mediated scopolamine conversionHighlighted risks of non-standard administration methods
2022Approval of generic hyoscine-N-butylbromide in the NetherlandsDemonstrated bioequivalence and expanded access

Formulation advancements have further optimized its delivery. For instance, studies on pyrolysis revealed that heating hyoscine-N-butylbromide tablets could regenerate scopolamine, underscoring the importance of stable formulations. Meanwhile, regulatory approvals for generic versions, such as the 2022 authorization of Butylscopolamine bromide RIA, have broadened its global availability.

Structural Relationship to Tropane Alkaloids

Buscopan, chemically designated as hyoscine butylbromide, represents a quaternary ammonium derivative of the naturally occurring tropane alkaloid scopolamine [1] [2]. The compound maintains the fundamental bicyclic tropane ring system characteristic of this alkaloid family, specifically the 8-azabicyclo[3.2.1]octane framework that defines tropane alkaloids [3] [4]. The tropane skeleton consists of a seven-membered ring bridged by a nitrogen atom between carbons 1 and 5, creating the distinctive rigid bicyclic structure [4].

The structural relationship to tropane alkaloids is evidenced by the presence of the 3-oxa-9-azoniatricyclo[3.3.1.0²,⁴]nonane core structure [1] [5], which represents a modified tropane framework. This core maintains the essential stereochemical features of natural tropane alkaloids while incorporating structural modifications that enhance its pharmacological properties [2]. The tropane alkaloids, characterized by their unique bicyclic ring system, can be divided into three major groups: hyoscyamine and scopolamine derivatives, cocaine alkaloids, and calystegines [3].

Buscopan specifically derives from scopolamine through N-butylation and quaternization processes [2] [6]. The parent compound scopolamine possesses the molecular formula C₁₇H₂₁NO₄ and features a 6β,7β-epoxy bridge within the tropane ring system [7] [8]. This epoxy bridge, retained in the butylbromide derivative, contributes to the conformational rigidity and stereochemical specificity of the molecule [1] [2].

The biosynthetic pathway of tropane alkaloids originates from putrescine, derived from ornithine or arginine, which undergoes N-methylation via putrescine methyltransferase in the first committed step of tropane alkaloid production [9] [10]. The formation of the bicyclic tropane structure involves the condensation of N-methyl-Δ¹-pyrrolinium with acetoacetate, followed by ring closure through oxidation and aldol condensation reactions [9].

Structural FeatureBuscopanParent Scopolamine
Molecular FormulaC₂₁H₃₀BrNO₄ [1]C₁₇H₂₁NO₄ [7]
Molecular Weight440.4 g/mol [1]303.35 g/mol [7]
Ring SystemTropane with epoxy bridge [1]Tropane with epoxy bridge [7]
Nitrogen CenterQuaternary ammonium [1]Tertiary amine [7]
Stereochemistry6 defined stereocenters [5]6 defined stereocenters [11]

Quaternary Ammonium Pharmacophore Characteristics

The quaternary ammonium pharmacophore in Buscopan represents a critical structural modification that fundamentally alters the compound's physicochemical and pharmacological properties compared to its parent alkaloid [1] [12]. The quaternary ammonium center exists as a permanently positively charged cation throughout the entire physiological pH range, creating a hydrophilic ionic character that contrasts with the neutral tertiary amine of natural scopolamine [12] [13].

The quaternary ammonium structure follows the general formula R₄NX, where four hydrocarbyl groups replace all hydrogen atoms bonded to nitrogen [14]. In Buscopan, the nitrogen center bears a butyl substituent, a methyl group, and is incorporated within the tropane ring system, with bromide serving as the counteranion [1] [5]. This quaternization creates a fixed positive charge that cannot be neutralized under physiological conditions [12].

The pharmacophore characteristics of quaternary ammonium compounds include enhanced water solubility, reduced lipophilicity, and inability to cross biological membranes such as the blood-brain barrier [12] [14]. These properties result from the permanent ionic character and increased polarity of the quaternary ammonium center [12]. The hydrophilic nature of the quaternary ammonium group contrasts sharply with the lipophilic characteristics of neutral tropane alkaloids [2].

Quaternary ammonium compounds demonstrate unique physicochemical properties including good water solubility, lower critical micelle concentration values, reduced surface tension in aqueous solutions, and enhanced stability compared to their tertiary amine counterparts [14] [15]. The molecular geometry around the quaternary nitrogen center adopts a tetrahedral configuration, which influences the overall three-dimensional structure and receptor binding characteristics [1].

The stereochemical configuration of the quaternary ammonium center in Buscopan maintains the (1R,2R,4S,5S,7R) absolute stereochemistry, with the nitrogen positioned at the bridgehead of the tropane system [1] [5]. This specific stereochemical arrangement is crucial for the compound's biological activity and receptor selectivity [1].

Pharmacophore PropertyQuaternary AmmoniumTertiary Amine (Scopolamine)
Charge StatePermanently cationic [12]pH-dependent protonation [7]
Water SolubilityFreely soluble [16]Moderately soluble [7]
Blood-Brain BarrierDoes not cross [12]Readily crosses [2]
Membrane PermeabilityLimited [12]High [7]
Ionic CharacterHydrophilic [12]Lipophilic when neutral [7]

International Pharmacopeia Nomenclature Standards

The international pharmacopeia nomenclature for Buscopan reflects standardized chemical naming conventions established by major pharmaceutical regulatory authorities worldwide [17] [16]. The European Pharmacopoeia designates the compound as "Hyoscini butylbromidum" with the systematic name corresponding to IUPAC nomenclature standards [16]. The British Pharmacopoeia maintains the designation "Hyoscine butylbromide" with reference standard code BP198 [18].

Pharmacopoeia monographs establish quality standards including purity specifications, related substance limits, water content requirements, and analytical testing methods [16] [18]. The European Pharmacopoeia specifies system suitability requirements with reference standard Y0001983 for analytical validation [21]. The British Pharmacopoeia reference standard BP198 provides authenticated material for pharmaceutical quality control testing [18].

International harmonization efforts ensure consistent nomenclature across regulatory jurisdictions while accommodating regional linguistic preferences [21]. The International Council for Harmonisation guidelines promote standardized naming conventions that facilitate global pharmaceutical development and regulatory approval processes [21].

AuthorityOfficial DesignationReference CodeMonograph Status
European PharmacopoeiaHyoscini butylbromidum [16]Y0001983 [21]Official monograph [16]
British PharmacopoeiaHyoscine butylbromide [18]BP198 [18]Official monograph [18]
Japanese PharmacopoeiaScopolamine butylbromide [19]JP17 [19]Listed standard [19]
World Health OrganizationHyoscine butylbromide [6]Essential Medicines [6]Global standard [6]
Chemical Abstracts ServiceHyoscine butylbromide [17]CAS 149-64-4 [17]Registry number [17]
FDA Substance RegistrationHyoscine butylbromide [17]UNII 0GH9JX37C8 [17]Unique identifier [17]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

439.13582 g/mol

Monoisotopic Mass

439.13582 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

Explore Compound Types